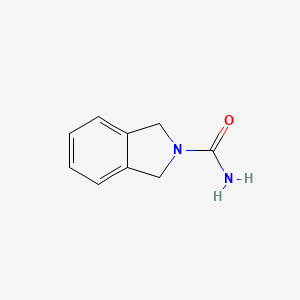![molecular formula C13H20N2 B15245811 [2-(4-Methylphenyl)cyclohexyl]hydrazine](/img/structure/B15245811.png)
[2-(4-Methylphenyl)cyclohexyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(p-Tolyl)cyclohexyl)hydrazine is an organic compound that features a cyclohexyl ring substituted with a p-tolyl group and a hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(p-Tolyl)cyclohexyl)hydrazine typically involves the reaction of p-tolylhydrazine with cyclohexanone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine compound. Common reagents used in this synthesis include hydrazine hydrate and reducing agents such as sodium borohydride.
Industrial Production Methods
Industrial production of (2-(p-Tolyl)cyclohexyl)hydrazine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(p-Tolyl)cyclohexyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted hydrazine derivatives.
Applications De Recherche Scientifique
(2-(p-Tolyl)cyclohexyl)hydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-(p-Tolyl)cyclohexyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the compound may interfere with cellular signaling pathways, affecting cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Tolylhydrazine: A precursor in the synthesis of (2-(p-Tolyl)cyclohexyl)hydrazine.
Cyclohexylhydrazine: Similar structure but lacks the p-tolyl group.
Phenylhydrazine: Contains a phenyl group instead of a p-tolyl group.
Uniqueness
(2-(p-Tolyl)cyclohexyl)hydrazine is unique due to the presence of both a cyclohexyl ring and a p-tolyl group, which confer distinct chemical and biological properties. The combination of these structural features allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C13H20N2 |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
[2-(4-methylphenyl)cyclohexyl]hydrazine |
InChI |
InChI=1S/C13H20N2/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)15-14/h6-9,12-13,15H,2-5,14H2,1H3 |
Clé InChI |
VODLXSPDSHACNX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2CCCCC2NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


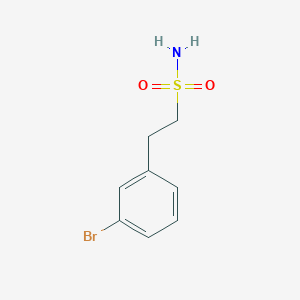
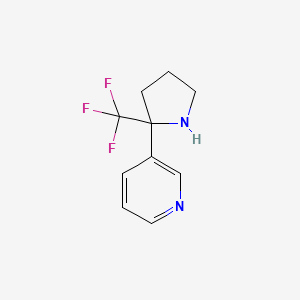
![(E)-tert-Butyl (3-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate](/img/structure/B15245737.png)
![5-Amino-1,3-dihydrobenzo[c][1,2,5]thiadiazole2,2-dioxide](/img/structure/B15245738.png)
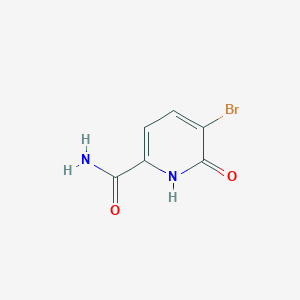
![2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B15245750.png)
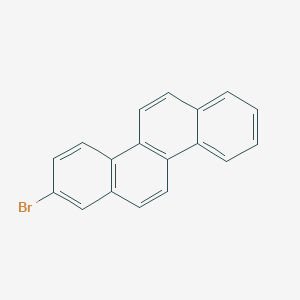

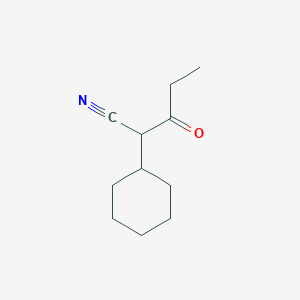
![3-Chloro-1-ethyl-7H-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one](/img/structure/B15245793.png)
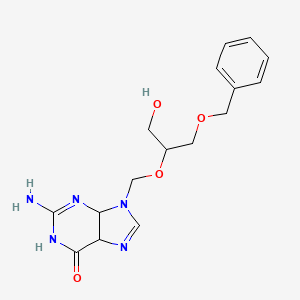
![2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245800.png)
